Rinasek

Description

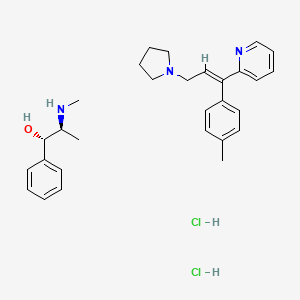

Structure

2D Structure

Properties

CAS No. |

8054-27-1 |

|---|---|

Molecular Formula |

C29H39Cl2N3O |

Molecular Weight |

516.5 g/mol |

IUPAC Name |

(1S,2S)-2-(methylamino)-1-phenylpropan-1-ol;2-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridine;dihydrochloride |

InChI |

InChI=1S/C19H22N2.C10H15NO.2ClH/c1-16-7-9-17(10-8-16)18(19-6-2-3-12-20-19)11-15-21-13-4-5-14-21;1-8(11-2)10(12)9-6-4-3-5-7-9;;/h2-3,6-12H,4-5,13-15H2,1H3;3-8,10-12H,1-2H3;2*1H/b18-11+;;;/t;8-,10+;;/m.0../s1 |

InChI Key |

CNBCKNGTUYBXON-PLLJCRPXSA-N |

SMILES |

CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC=N3.CC(C(C1=CC=CC=C1)O)NC.Cl.Cl |

Isomeric SMILES |

CC1=CC=C(C=C1)/C(=C\CN2CCCC2)/C3=CC=CC=N3.C[C@@H]([C@H](C1=CC=CC=C1)O)NC.Cl.Cl |

Canonical SMILES |

CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC=N3.CC(C(C1=CC=CC=C1)O)NC.Cl.Cl |

Synonyms |

Actifed pseudoephedrine - triprolidine pseudoephedrine, triprolidine drug combination Rinasek Trifed |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Rinasek S Constituent Chemical Components

Triprolidine (B1240482): Comprehensive Organic Synthetic Pathways and Precursor Chemistry

Triprolidine, chemically known as 2-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridine, is a first-generation antihistamine. smolecule.comtandfonline.com Its synthesis has been approached through various organic pathways, with significant research focused on controlling the geometry of the crucial carbon-carbon double bond.

The industrial-scale synthesis of Triprolidine has traditionally been accomplished via two primary routes: a condensation-dehydration pathway and the Wittig reaction.

The first common approach begins with a Mannich reaction, a type of aminoalkylation, involving 4-methylacetophenone, paraformaldehyde, and pyrrolidine (B122466). nbinno.comgpatindia.comgoogle.com This step yields the intermediate 4'-methyl-3-pyrrolidinopropiophenone. gpatindia.com This ketone is then reacted with a 2-pyridyl lithium reagent, followed by an acid-catalyzed dehydration step to form the final double bond, resulting in a mixture of (E) and (Z) isomers of Triprolidine. google.com

A notable alternative is the Wittig reaction, which offers a different method for constructing the alkene moiety. This pathway involves the reaction of 2-(p-toluoyl)pyridine with 2-(N-pyrrolidinoethyl)triphenylphosphonium bromide. tandfonline.comgoogle.com The reaction is typically conducted in an aprotic solvent in the presence of a strong base, such as potassium t-butoxide, and also produces a mixture of geometric isomers. tandfonline.comgoogle.com

| Feature | Condensation-Dehydration Pathway | Wittig Reaction Pathway |

| Key Precursors | 4-methylacetophenone, pyrrolidine, paraformaldehyde, 2-bromopyridine | 2-(p-toluoyl)pyridine, 2-(N-pyrrolidinoethyl)triphenylphosphonium bromide |

| Key Reactions | Mannich reaction, Grignard-type reaction, Dehydration | Wittig reaction |

| Base Used | Not specified for initial steps; strong base for deprotonation in Grignard-type step | Potassium t-butoxide |

| Initial Product | Mixture of (E) and (Z) isomers of Triprolidine alcohol | Mixture of (E) and (Z) isomers of Triprolidine |

| Final Step | Dehydration to form alkene | Isomerization to enrich E-isomer |

This table provides a comparative overview of the two primary synthetic pathways for Triprolidine.

A critical aspect of Triprolidine synthesis is controlling the stereochemistry of the propenyl group, as the (E)-isomer is significantly more pharmacologically active than the (Z)-isomer. nbinno.comgpatindia.com Both major synthetic routes initially produce a mixture of these isomers. tandfonline.comgoogle.com Research has therefore focused on efficient methods for isomerizing the unwanted (Z)-isomer into the desired (E)-form.

This isomerization is typically achieved by heating the isomeric mixture with a strong acid catalyst. google.com A combination of methane (B114726) sulphonic acid and sulfuric acid at elevated temperatures (e.g., 140 °C) has been shown to effectively convert the mixture to favor the E-isomer. google.com Following isomerization, purification steps, such as conversion to an oxalate (B1200264) salt and subsequent recrystallization, are employed to isolate the pure (E)-isomer of the Triprolidine base. google.com

| Parameter | Details |

| Target Isomer | (E)-Triprolidine |

| Initial Output | Mixture of (Z) and (E) isomers (e.g., 2:1 ratio) google.com |

| Isomerization Catalyst | Methane sulphonic acid and sulfuric acid (1:1 mixture) google.com |

| Reaction Temperature | 120 °C to 190 °C google.com |

| Purification Method | Oxalate salt formation and crystallization google.com |

This table summarizes the key parameters involved in the stereochemical control of Triprolidine synthesis.

Recent advancements in synthetic chemistry have explored novel catalytic systems to streamline the synthesis of Triprolidine and its precursors. One such innovative approach involves photoredox catalysis. scispace.comresearchgate.net A method has been developed for the branch-selective pyridylation of alkenes, which can be applied to an expedient, one-pot synthesis of Triprolidine. researchgate.net This strategy utilizes the ability of a photocatalyst, activated by light, to facilitate radical-based C-C bond formation under mild conditions, offering a potential alternative to traditional methods that may require harsh reagents or temperatures. researchgate.net This photoredox-catalyzed radical-polar crossover pathway represents a modern approach to constructing the complex alkenylpyridine core of Triprolidine. researchgate.net

Pseudoephedrine: Detailed Reductive Synthesis and Epimerization Research

Pseudoephedrine, with the chemical structure (1S,2S)-2-(methylamino)-1-phenylpropan-1-ol, is a sympathomimetic amine widely used as a nasal decongestant. smolecule.com Its synthesis is a cornerstone of pharmaceutical manufacturing, with a strong emphasis on controlling its specific stereochemistry.

The most prevalent commercial synthesis of pseudoephedrine is a semi-synthetic process that leverages microbial fermentation. acs.org This process begins with the yeast-catalyzed condensation of benzaldehyde (B42025) and dextrose (glucose). acs.org The yeast's pyruvate (B1213749) decarboxylase enzyme produces (R)-phenylacetylcarbinol (L-PAC), a chiral precursor, with high enantiomeric purity. acs.orgprepchem.comvu.edu.au

The subsequent step involves the chemical conversion of L-PAC to pseudoephedrine via reductive amination. prepchem.com In this reaction, L-PAC is reacted with methylamine (B109427) to form an imine intermediate, which is then reduced to the final amino alcohol. This reduction step is stereoselective, yielding the desired (1S,2S) diastereomer. The chirality established in the initial enzymatic step is crucial for obtaining the correct final stereoisomer.

Research into epimerization—the interconversion of diastereomers—is also significant. Ephedrine (B3423809), the (1R,2S) diastereomer of pseudoephedrine, can be isomerized to pseudoephedrine. One method involves acylation of L-ephedrine, followed by acidification and hydrolysis, to yield D-pseudoephedrine. google.comresearchgate.net Studies have also shown that interconversion between ephedrine and pseudoephedrine can occur unintentionally during chemical analysis, particularly when using fluorinated acylating agents like trifluoroacetic anhydride (B1165640) (TFAA) for derivatization prior to gas chromatography. sci-hub.senih.gov

| Process | Description | Key Reagents/Conditions | Outcome |

| Reductive Amination | Conversion of L-PAC to Pseudoephedrine. prepchem.com | Methylamine, H₂/Catalyst | (1S,2S)-Pseudoephedrine |

| Intentional Epimerization | Conversion of L-Ephedrine to D-Pseudoephedrine. google.com | Acetic anhydride, Hydrochloric acid, Hydrolysis | (1S,2S)-Pseudoephedrine |

| Analytical Epimerization | Interconversion during sample derivatization. sci-hub.senih.gov | Heptafluorobutyric anhydride (HFBA), TFAA | Erroneous quantification of diastereomers |

This table outlines different processes involving the reduction and epimerization of pseudoephedrine and its diastereomer.

In an effort to develop more sustainable and efficient synthetic routes, research has focused on entirely bio-catalytic pathways for producing pseudoephedrine and its precursors. These strategies employ multi-enzyme cascades to build the molecule with precise stereochemical control.

One researched two-step biocatalytic cascade synthesizes all four stereoisomers of nor(pseudo)ephedrine, the immediate precursor to (pseudo)ephedrine. rsc.org The first step involves a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent carboligase, which catalyzes the condensation of a benzaldehyde derivative. The second step is a reductive amination catalyzed by an (S)- or (R)-selective ω-transaminase. rsc.org For example, combining an (R)-selective carboligase with an (R)-selective transaminase yields (1R,2R)-norpseudoephedrine, the direct precursor to (1R,2R)-pseudoephedrine. rsc.org Further research has identified and characterized N-methyltransferases from Ephedra sinica that can catalyze the final N-methylation step to convert norpseudoephedrine (B1213554) into pseudoephedrine, paving the way for a fully microbial production pathway. nih.gov

| Enzyme 1 (Carboligase) | Enzyme 2 (ω-Transaminase) | Product Stereoisomer (Nor- form) |

| (R)-selective AHAS-I from E. coli rsc.org | (S)-selective from A. terreus rsc.org | (1R,2S)-Norephedrine |

| (R)-selective AHAS-I from E. coli rsc.org | (R)-selective from A. terreus rsc.org | (1R,2R)-Norpseudoephedrine |

| (S)-selective from A. thaliana rsc.org | (S)-selective from C. violaceum rsc.org | (1S,2S)-Norpseudoephedrine |

| (S)-selective from A. thaliana rsc.org | (R)-selective from A. terreus rsc.org | (1S,2R)-Norephedrine |

This table details the biocatalytic synthesis of nor(pseudo)ephedrine stereoisomers using different enzyme combinations.

Application of Green Chemistry Principles in Pseudoephedrine Manufacturing Methodologies

The synthesis of pseudoephedrine has traditionally relied on methods that can be resource-intensive and generate significant waste streams. The application of green chemistry principles aims to mitigate these environmental impacts by focusing on aspects such as waste prevention, atom economy, the use of safer solvents, and biocatalysis. instituteofsustainabilitystudies.comtechsciresearch.comresearchgate.net

A primary focus of green methodologies in pseudoephedrine synthesis is the utilization of biocatalysis, which employs enzymes to perform specific chemical transformations. This approach offers high stereoselectivity, reducing the need for chiral resolutions that are common in classical chemical syntheses and often lead to the disposal of undesired isomers. google.com Yeast-mediated synthesis of L-phenylacetylcarbinol (L-PAC), a key precursor to ephedrine and pseudoephedrine, is a well-established biocatalytic process. vu.edu.au Research has focused on optimizing this fermentation process by exploring different yeast strains, reaction conditions, and the use of organic solvents to improve the efficiency and yield of L-PAC while minimizing by-products like benzyl (B1604629) alcohol. vu.edu.au

Further advancements involve multi-enzyme cascade reactions. For instance, two-step biocatalytic strategies have been developed for the synthesis of all four stereoisomers of nor(pseudo)ephedrine. rsc.org These cascades can combine an (R)-selective thiamine diphosphate-dependent carboligase with stereoselective transaminases to produce the desired isomers with excellent optical purity (ee >99%) and diastereomeric excess (de >98%). rsc.org Such one-pot, multi-enzyme systems significantly reduce waste, energy consumption, and the need for intermediate purification steps compared to traditional multi-step chemical syntheses. researchgate.net

The table below outlines a comparison between traditional and green synthetic approaches for a key step in pseudoephedrine synthesis.

| Parameter | Traditional Chemical Method (e.g., Chemical Resolution) | Biocatalytic Method (e.g., Enzyme Cascade) |

| Stereoselectivity | Often low, requires resolution of isomers | High (ee >99%, de >98%) |

| Solvents | Often uses large volumes of organic solvents | Primarily aqueous media, potential for greener co-solvents |

| Waste Generation | High, including disposal of undesired isomers and reagents | Low, high atom economy, biodegradable catalysts (enzymes) |

| Reaction Conditions | Can require harsh temperatures and pressures | Mild conditions (physiological temperature and pressure) |

| Catalyst | Heavy metal catalysts or chemical resolving agents | Enzymes (renewable, biodegradable) |

By embracing these green chemistry principles, the manufacturing of pseudoephedrine can be shifted towards more sustainable and environmentally benign processes, aligning with the broader goals of the pharmaceutical industry to reduce its ecological footprint. techsciresearch.comjddhs.com

Theoretical Derivatization and Analogue Synthesis

The synthesis of derivatives and analogues of active pharmaceutical ingredients is fundamental to drug discovery. It allows for the exploration of structure-activity relationships (SAR), the probing of biological mechanisms, and the development of compounds with improved properties. researchgate.net

Design and Synthesis of Chemically Modified Rinasek Analogs for Mechanistic Probing

The two active components of this compound, pseudoephedrine and triprolidine, offer distinct scaffolds for chemical modification to probe their biological interactions.

Triprolidine Analogues: Triprolidine is a potent H1 histamine (B1213489) antagonist characterized by a pyrrolidine ring, a pyridine (B92270) ring, and a tolyl group, with a crucial E-isomeric configuration of the double bond. smolecule.comnih.gov The synthesis of geometric isomers and structural analogues of triprolidine has been instrumental in understanding the structural requirements for H1 receptor binding. Studies have confirmed that the (E)-isomer of triprolidine possesses significantly higher antihistamine activity than the (Z)-isomer, with a potency ratio of approximately 600 in guinea-pig ileum models. nih.gov This highlights the critical spatial arrangement of the aryl groups for effective receptor interaction. Synthetic strategies for these analogues involve multi-step processes starting from precursors like 1-(2-methylphenyl)-2-pyrrolidinone, followed by transformations to construct the propenyl chain and introduce the pyridine moiety, allowing for the controlled synthesis of different geometric isomers. smolecule.comnih.gov

Pseudoephedrine Analogues: Pseudoephedrine is a sympathomimetic amine. The design of analogues often focuses on modifying the phenyl ring, the alkyl backbone, or the amino group to investigate interactions with adrenergic receptors. While much of the synthetic focus on pseudoephedrine itself is on stereocontrolled production, the broader class of phenethylamines to which it belongs is a rich area for analogue synthesis. acs.org Methodologies such as reductive amination of precursor ketones (like phenylacetylcarbinol) allow for the introduction of diverse amine substituents. nih.gov These modifications can probe the size and electronic requirements of the amine binding pocket of adrenergic receptors and help delineate the structural features responsible for its specific pharmacological profile compared to other stereoisomers like ephedrine.

Exploration of Novel Synthetic Routes to Related Heterocyclic and Aminergic Compounds

The structural motifs of triprolidine (a substituted pyrrolidine) and pseudoephedrine (a phenethylamine) are common in medicinal chemistry, prompting continuous development of novel synthetic routes to access diverse libraries of related compounds.

Heterocyclic Compounds: The pyrrolidine ring in triprolidine is a key heterocyclic structure. tandfonline.com Modern synthetic methodologies for pyrrolidine derivatives include multicomponent reactions (MCRs) and [3+2] cycloaddition reactions. tandfonline.commdpi.com For example, the reaction between aldehydes, amino acid esters, and maleimides under microwave irradiation can efficiently generate complex pyrrolidine-based structures. tandfonline.com Azomethine ylide cycloadditions are particularly powerful, allowing for the three-component reaction of an aldehyde, an amino acid, and a dipolarophile to construct highly substituted pyrrolidines with high diastereoselectivity. mdpi.com These methods provide rapid access to novel compounds that are structurally related to triprolidine, enabling the exploration of new chemical space for potential biological activity. semanticscholar.orgorganic-chemistry.orgmdpi.com

Aminergic Compounds: The synthesis of aminergic compounds like pseudoephedrine is a cornerstone of organic synthesis. sciencedaily.com Novel methods seek to improve efficiency and expand the scope of accessible structures. Recent developments include transition metal-catalyzed reactions that create amine-containing compounds under mild conditions. x-chemrx.com For instance, a method employing iridium and cobalt catalysts can convert saturated heterocyclic ketones into amine-substituted heterocycles through a sequence of photochemical oxidation and desaturation. x-chemrx.com Another approach involves the direct introduction of unprotected alkylamino groups into aromatic rings using dirhodium catalysts, simplifying a process that traditionally required multiple protection and deprotection steps. drugdiscoverytrends.com These advanced synthetic tools streamline the production of known aminergic drugs and facilitate the discovery of new ones by making complex molecular architectures more accessible. eurekalert.orgyoutube.com

Molecular Interactions and Biochemical Pathway Modulation Non Clinical Context

Triprolidine (B1240482): Fundamental Molecular Interactions with Histamine (B1213489) Receptors

Triprolidine is a first-generation antihistamine of the alkylamine class that functions by competitively inhibiting the action of histamine at the H1 receptor. picmonic.com Its mechanism involves binding to the receptor and stabilizing it in an inactive conformation, a characteristic of an inverse agonist. patsnap.com This action prevents the downstream signaling that leads to allergic symptoms. The efficacy of triprolidine is highly dependent on its specific molecular geometry, which dictates its fit within the receptor's binding pocket.

The histamine H1 receptor is a G protein-coupled receptor (GPCR) featuring a binding site nestled between its transmembrane domains. Triprolidine, like other first-generation antihistamines, anchors itself within this orthosteric site, the same site that binds endogenous histamine. The interaction is stabilized by several key molecular contacts. A crucial anchor point is the ionic interaction between the basic nitrogen atom of triprolidine's pyrrolidine (B122466) ring and a conserved aspartate residue (Asp116) in the third transmembrane domain of the H1 receptor. nih.gov

Furthermore, the aromatic rings of triprolidine—the phenyl and pyridyl groups—are accommodated by distinct hydrophobic pockets within the receptor. Mutational analysis has identified aromatic amino acids such as Tryptophan (Trp167), Phenylalanine (Phe433), and Phenylalanine (Phe436) in the fourth and sixth transmembrane domains as probable points of interaction for the aromatic portions of H1 antagonists. nih.gov

The structural configuration of triprolidine is critical for its high affinity. The compound exists as E- and Z-geometrical isomers, with the E-isomer (the form used therapeutically) being significantly more potent. Research has demonstrated that E-triprolidine is approximately 1000-fold more active than Z-triprolidine, underscoring the high degree of stereoselectivity of the H1 receptor binding site. wikipedia.org This substantial difference in potency highlights how the precise three-dimensional arrangement of the molecule's aryl groups is essential for optimal orientation and binding within the receptor. nih.gov

Table 1: Key Molecular Interactions of Triprolidine with the H1 Receptor

| Interacting Moiety of Triprolidine | Interacting Residue/Region in H1 Receptor | Type of Interaction | Reference |

|---|---|---|---|

| Basic Nitrogen (Pyrrolidine Ring) | Aspartate (Asp116) in Transmembrane Domain III | Ionic Hydrogen Bond | nih.gov |

Triprolidine's primary mechanism of action is characterized by its function as a competitive antagonist and inverse agonist at the orthosteric binding site of the H1 receptor. patsnap.comwikipedia.org It directly competes with histamine for binding and, upon binding, stabilizes the receptor in an inactive state. The existing body of research focuses on this direct competitive interaction. To date, there is no significant scientific evidence to suggest that triprolidine binds to a distinct allosteric site on the H1 receptor or that it functions as an allosteric modulator. Its effects are attributed to its high-affinity interaction within the same binding pocket as the endogenous ligand, histamine.

Beyond its primary role as an H1 receptor blocker, in vitro studies have shown that triprolidine can modulate other cellular signaling pathways. This activity is a characteristic of many first-generation antihistamines. One significant pathway influenced by these compounds is the nuclear factor-kappa B (NF-κB) signaling cascade. nih.gov H1 antihistamines can down-regulate allergic inflammation by affecting NF-κB, a key transcription factor involved in the expression of pro-inflammatory cytokines and cell adhesion molecules. smpdb.ca

Furthermore, research has demonstrated that triprolidine can induce biased signaling. In cellular models, triprolidine has been shown to trigger the internalization of the H1 receptor and to activate the extracellular signal-regulated kinase (ERK1/2) pathway. conicet.gov.ar This activation of ERK1/2 represents a distinct signaling event separate from the canonical Gq/11-phospholipase C pathway typically associated with H1 receptor activation by agonists. This suggests that triprolidine can act as a biased agonist for certain downstream pathways while simultaneously acting as an inverse agonist for the primary G-protein-mediated response.

Pseudoephedrine: Sympathomimetic Molecular Mechanisms

Pseudoephedrine is a sympathomimetic amine whose primary mechanism of action involves the stimulation of the adrenergic system. researchgate.net It functions through a dual mechanism: it can act directly as an agonist at adrenergic receptors and indirectly by stimulating the release of endogenous norepinephrine (B1679862) from presynaptic nerve terminals. Its vasoconstrictive effects are primarily mediated through the activation of alpha-adrenergic receptors on the smooth muscle of blood vessels. pressbooks.pub

Pseudoephedrine interacts with both alpha- and, to a lesser degree, beta-adrenergic receptors. drugbank.com Its clinical efficacy as a decongestant is mainly attributed to its agonist activity at alpha-1 adrenergic receptors located on the vascular smooth muscle of the nasal mucosa. pressbooks.pubyoutube.com The binding of pseudoephedrine to these receptors initiates a conformational change that triggers downstream signaling.

Table 2: Adrenergic Receptor Interactions of Pseudoephedrine

| Receptor Subtype | Primary Action | Consequence | Reference |

|---|---|---|---|

| Alpha-1 Adrenergic | Agonism (Direct and Indirect) | Vasoconstriction | pressbooks.pubdrugbank.com |

The binding of pseudoephedrine (or norepinephrine released by its action) to alpha-1 adrenergic receptors activates a well-defined intracellular signaling cascade. Alpha-1 receptors are G-protein coupled receptors that signal through the Gq/11 family of G-proteins. qiagen.comnih.gov

The cascade proceeds as follows:

G-Protein Activation : Ligand binding causes a conformational change in the alpha-1 receptor, activating the associated Gq protein. This involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gαq subunit. researchgate.net

Phospholipase C (PLC) Activation : The activated Gαq subunit then stimulates the membrane-bound enzyme phospholipase C (PLC). qiagen.com

Second Messenger Production : PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). youtube.com

Calcium Release and PKC Activation : IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) ions into the cytosol. researchgate.net Concurrently, DAG remains in the cell membrane and, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC). youtube.com

Cellular Response : The elevated intracellular calcium and activated PKC lead to the phosphorylation of various downstream proteins, culminating in the contraction of smooth muscle cells and subsequent vasoconstriction.

Beyond its sympathomimetic effects, research has identified that pseudoephedrine can modulate inflammatory signaling pathways. In stimulated T-cells, pseudoephedrine has been shown to inhibit the transcriptional activities of nuclear factor kappa B (NF-κB), nuclear factor of activated T cells (NFAT), and activator protein-1 (AP-1). nih.govresearchgate.net Specifically, it inhibits NF-κB-dependent transcription by preventing the phosphorylation of the p65/RelA subunit, without affecting the degradation of its inhibitor, IκBα. tandfonline.com This demonstrates a distinct immunomodulatory activity of pseudoephedrine at the molecular level, separate from its adrenergic functions.

Compound Reference Table

Comparative Molecular Interaction Analysis of Pseudoephedrine and Ephedrine (B3423809)

Pseudoephedrine and ephedrine are sympathomimetic amines that are diastereomers, meaning they have the same chemical formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms. nih.gov This stereochemical difference is fundamental to their distinct molecular interactions and pharmacological profiles. drugs.com Both compounds possess two chiral centers, leading to four possible stereoisomers. patsnap.com

Their primary mechanism of action involves both direct and indirect effects on the adrenergic receptor system. aap.orgnih.gov Indirectly, both molecules stimulate the release of endogenous norepinephrine from presynaptic neurons. nih.govdrugs.com This released norepinephrine then activates postsynaptic adrenergic receptors, leading to vasoconstriction. nih.govresearchgate.net

Despite this shared mechanism, their direct interactions with adrenergic receptors are not identical. Ephedrine is an agonist at both α- and β-adrenergic receptors. aap.orgnih.gov In contrast, pseudoephedrine is more selective for α-adrenergic receptors and has a weaker effect on the sympathetic nervous system. aap.orgnih.gov Some research suggests that ephedrine has a higher affinity for β-adrenergic receptors. researchgate.net From a stereochemical perspective, the binding affinity of ephedrine to adrenergic receptors has been reported to be significantly higher than that of pseudoephedrine in certain experimental models. nih.gov

The conformational flexibility of these molecules, influenced by intramolecular forces like hydrogen bonds, also plays a crucial role in their receptor-binding capabilities. patsnap.comnih.gov Studies using techniques like quadrupolar NMR crystallography have been employed to characterize the solid-state structures of their hydrochloride salts, providing further insight into their molecular conformations. nih.govnih.gov

Table 1: Comparative Molecular Profile of Pseudoephedrine and Ephedrine

| Feature | Pseudoephedrine | Ephedrine |

|---|---|---|

| Stereochemistry | Diastereomer of ephedrine ((1S,2S) and (1R,2R) enantiomers) nih.govresearchgate.net | Diastereomer of pseudoephedrine ((1R,2S) and (1S,2R) enantiomers) patsnap.com |

| Primary Mechanism | Indirect sympathomimetic; causes release of norepinephrine nih.govresearchgate.net | Indirect and direct sympathomimetic; causes release of norepinephrine and directly activates receptors drugs.comnih.gov |

| Adrenergic Receptor Selectivity | More selective for α-adrenergic receptors aap.orgresearchgate.net | Agonist of both α- and β-adrenergic receptors aap.orgnih.gov |

| Receptor Affinity | Weaker overall effect on the sympathetic nervous system nih.gov | Higher affinity for β-adrenergic receptors reported researchgate.net; greater binding affinity in some models nih.gov |

Synergistic Chemical Interactions within the Rinasek Co-Formulation

The this compound formulation combines pseudoephedrine with triprolidine, a first-generation antihistamine of the alkylamine class. nih.govnih.gov Triprolidine functions as a competitive inhibitor or inverse agonist at histamine H1 receptors, preventing histamine from binding and exerting its effects. patsnap.comaap.orgnih.gov The clinical rationale for this combination is to leverage the vasoconstrictive, decongestant properties of pseudoephedrine with the antihistaminic action of triprolidine. nih.gov

Investigation of Molecular-Level Synergism Between Triprolidine and Pseudoephedrine Components

While the combination of pseudoephedrine and triprolidine is established for its complementary clinical effects in addressing symptoms of allergic rhinitis, the investigation of synergism at a molecular level is less defined in publicly available literature. nih.govmdpi.com The primary interaction is understood as each compound acting on its distinct receptor target: pseudoephedrine on adrenergic receptors and triprolidine on histamine H1 receptors. drugs.compatsnap.com

Pharmacokinetic studies have explored whether co-administration alters the absorption or bioavailability of either component. One study found that the maximum plasma concentration (Cmax) of triprolidine was slightly higher when administered in combination with pseudoephedrine compared to when given alone, though other pharmacokinetic parameters like elimination half-life remained comparable. nih.govsemanticscholar.org While this may suggest a potential interaction affecting bioavailability, it does not directly elucidate a synergistic mechanism at the receptor-binding level. There is no clear evidence from the reviewed literature to suggest that pseudoephedrine allosterically modulates the H1 receptor or that triprolidine affects adrenergic receptor binding. The synergy is thus primarily additive, resulting from the targeting of two different pathophysiological pathways.

Computational Modeling of Co-Binding and Conformational Changes in Biological Systems

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating drug-receptor interactions at an atomic level. nih.gov Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, while MD simulations can model the behavior and stability of the ligand-receptor complex over time. nih.govresearchgate.net

A specific computational modeling study examining the co-binding of pseudoephedrine and triprolidine to their respective or shared targets was not identified in the available research. However, the principles of these techniques can be applied to understand the potential interactions. Computational analyses have been performed extensively on H1-antihistamines to understand their structure-activity relationships and interaction with the H1 receptor. researchgate.netnih.gov Such studies identify key amino acid residues crucial for binding. nih.gov

A hypothetical computational approach to investigate the this compound co-formulation could involve:

Homology Modeling: Creating a three-dimensional structure of the human histamine H1 receptor and relevant adrenergic receptors if crystal structures are unavailable. nih.gov

Molecular Docking: Docking triprolidine into the binding site of the H1 receptor and pseudoephedrine into the binding sites of α- and β-adrenergic receptors to analyze binding energies and key interactions.

Molecular Dynamics Simulations: Running simulations of the docked complexes to assess their stability, observe conformational changes in the receptors upon ligand binding, and calculate binding free energies. nih.govnih.gov

These simulations could theoretically explore whether the binding of pseudoephedrine to an adrenergic receptor could induce conformational changes that might influence the binding affinity of triprolidine for a nearby H1 receptor in tissues where these receptors are co-expressed, or vice versa. However, without specific experimental or computational data, such an interaction remains speculative.

Table 2: Conceptual Workflow for Computational Modeling of Triprolidine-Pseudoephedrine Interactions

| Phase | Technique | Objective | Potential Insights |

|---|---|---|---|

| 1. Structure Preparation | Homology Modeling / Crystal Structure Retrieval | Obtain 3D structures of H1, α-adrenergic, and β-adrenergic receptors. | Provides the necessary receptor models for docking studies. nih.gov |

| 2. Binding Pose Prediction | Molecular Docking | Predict the binding modes and affinities of triprolidine and pseudoephedrine to their respective receptors. | Identifies key interacting residues and binding energy scores. researchgate.net |

| 3. Dynamic Stability Analysis | Molecular Dynamics (MD) Simulation | Simulate the dynamic behavior of the ligand-receptor complexes in a biological environment. | Assesses the stability of binding poses and observes receptor conformational changes over time. nih.gov |

| 4. Synergism Investigation (Hypothetical) | Advanced MD Simulations / Multi-receptor Systems | Model receptor systems in proximity to investigate potential allosteric modulation or interference. | Could theoretically reveal if the binding of one drug influences the conformation or binding affinity of the other's target receptor. |

Advanced Analytical Chemistry and Characterization of Rinasek S Components

Development of High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic techniques play a vital role in the unequivocal identification and structural elucidation of Triprolidine (B1240482) and Pseudoephedrine. These methods provide detailed information about the molecular structure, functional groups, and connectivity of atoms within the molecules.

Advanced Nuclear Magnetic Resonance (NMR) and Mass Spectrometry for Triprolidine and Pseudoephedrine Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the complete structure of organic molecules. Both ¹H and ¹³C NMR can provide detailed information about the hydrogen and carbon frameworks of Triprolidine and Pseudoephedrine, including the types of protons and carbons present, their chemical environments, and their coupling interactions. ijpsonline.comdrugbank.comdrugbank.com Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, can further confirm the connectivity between atoms, aiding in the assignment of complex spectra and the verification of the assigned structures. drugbank.com

Mass Spectrometry (MS), particularly when coupled with chromatographic separation techniques (LC-MS), is essential for determining the molecular weight of Triprolidine and Pseudoephedrine and for providing information about their fragmentation patterns. nih.govresearchgate.netnih.govresearchgate.net High-resolution mass spectrometry (HRMS), such as using Quadrupole Time-of-Flight (Q-TOF) or Orbitrap analyzers, allows for the determination of the exact mass of the parent ion and fragment ions, providing the elemental composition of the molecules and their degradation products. researchgate.net Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the simultaneous quantitation of Triprolidine and Pseudoephedrine in complex matrices, such as human plasma. nih.govresearchgate.netnih.gov This involves monitoring specific precursor-product ion transitions for each compound. For Triprolidine, a monitored transition in positive mode can be m/z 279.1 → m/z 208.1, while for Pseudoephedrine, it can be m/z 165.9 → m/z 148.0. nih.gov

Application of Chiral Chromatography and Spectropolarimetry for Enantiomeric Purity Assessment

Pseudoephedrine is a chiral molecule, existing as two enantiomers: (+)-pseudoephedrine and (-)-pseudoephedrine. nih.gov Enantiomeric purity is a critical quality attribute for chiral drugs as different enantiomers can have different pharmacological activities, pharmacokinetic profiles, and toxicity. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, is widely used to separate and quantify the individual enantiomers of pseudoephedrine. nih.govcore.ac.uk Normal phase chiral liquid chromatography coupled with high-resolution mass spectrometry has been developed for the enantiomeric separation of pseudoephedrine. nih.gov Polysaccharide-based chiral columns, such as Lux i-amylose-1, have demonstrated effectiveness in separating pseudoephedrine enantiomers. nih.gov

Spectropolarimetry, specifically techniques like electronic circular dichroism (ECD), can provide information about the chiral properties of molecules and their enantiomeric excess. While direct application to routine enantiomeric purity assessment of Pseudoephedrine in formulations might be less common than chiral chromatography, spectropolarimetry is a valuable tool for structural characterization and understanding the stereochemical behavior of chiral compounds. Spectropolarimeters are used for investigating circular dichroism spectra. govinfo.gov

Chromatographic and Separation Science Methodologies

Chromatographic techniques are fundamental for the separation, identification, and quantification of Triprolidine and Pseudoephedrine in various sample types, including raw materials, finished products, and biological matrices.

Development of Ultra-Trace Detection Methods for Component Identification in Complex Matrices

The development of ultra-trace detection methods is crucial for identifying and quantifying low levels of Triprolidine and Pseudoephedrine, particularly in biological fluids for pharmacokinetic studies or in impurity profiling. Techniques like LC-MS/MS offer high sensitivity and selectivity, allowing for detection at nanogram levels. nih.govresearchgate.net For instance, an LC-ESI-ion trap-tandem MS method has been validated for the simultaneous quantitation of Triprolidine and Pseudoephedrine in human plasma with linear calibration curves ranging from 0.2 to 20.0 ng/mL for triprolidine and 5.0-500.0 ng/mL for pseudoephedrine. nih.gov UV detection at specific wavelengths (e.g., 210 nm or 254 nm) following chromatographic separation is also used for trace analysis, with reported detection limits for pseudoephedrine in methamphetamine samples as low as 3 ppm. researchgate.net Capillary Electrophoresis (CE), including Capillary Zone Electrophoresis (CZE), offers rapid and sensitive analysis with low detection limits for pseudoephedrine and triprolidine in pharmaceutical preparations. researchgate.netscirp.org Reported LOD values for pseudoephedrine and triprolidine using CZE are 0.19 µg/mL and 0.31 µg/mL, respectively. scirp.org

Chemical Degradation Product Profiling and Pathway Elucidation

Understanding the degradation pathways of Triprolidine and Pseudoephedrine is essential for assessing the stability of pharmaceutical formulations and identifying potential impurities that may form over time or under stress conditions. Degradation studies involve subjecting the compounds to various stress conditions, such as heat, humidity, light, acid, base, and oxidation. researchgate.netijpda.org

LC-MS and HRMS are powerful tools for identifying and characterizing degradation products. researchgate.net For example, oxidative stress on Triprolidine has been shown to produce Triprolidine N-Oxide and Pyridin-2-yl-p-tolyl-methanone as major degradation products, with their structures elucidated using NMR and HRMS. researchgate.net Stability-indicating chromatographic methods, typically HPLC or UHPLC, are developed and validated to separate and quantify the active ingredients in the presence of their degradation products. researchgate.netijpda.org These methods ensure that the assay results are not affected by the presence of impurities. Stress degradation studies on Triprolidine have shown complete degradation in alkaline medium. ijpda.org The identification and characterization of degradation products and the elucidation of degradation pathways are crucial for establishing appropriate storage conditions, determining shelf life, and ensuring the quality and safety of the final product.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Triprolidine | 6958 |

| Pseudoephedrine | 7028 |

| Triprolidine N-Oxide | 11659934 |

| Pyridin-2-yl-p-tolyl-methanone | 120951 |

Data Tables

Based on the search results, here is an example of how data from analytical method validation could be presented in a table:

Table 1: Summary of HPLC Method Validation Parameters for Triprolidine and Pseudoephedrine

| Parameter | Triprolidine (HPLC Method) | Pseudoephedrine (HPLC Method) | Source |

| Concentration Range | 5-25 µg/mL | 120-600 µg/mL | phmethods.net |

| Correlation Coefficient (r²) | 0.9999 | 0.9998 | phmethods.net |

| Accuracy (% Recovery) | 100.2% | 100.04% | phmethods.net |

| Intra-day Precision (%RSD) | < 2% (Typical) | < 2% (Typical) | researchgate.netindexcopernicus.com |

| Inter-day Precision (%RSD) | < 2% (Typical) | < 2% (Typical) | researchgate.netindexcopernicus.com |

| LOD | Not explicitly stated in µg/mL for this specific HPLC method, but CZE reported 0.31 µg/mL. scirp.org | Not explicitly stated in µg/mL for this specific HPLC method, but CZE reported 0.19 µg/mL. scirp.org | scirp.orgphmethods.net |

| LOQ | Not explicitly stated in µg/mL for this specific HPLC method, but CZE reported 0.08 µg/mL for PAR, indicative of sensitivity. scirp.org | Not explicitly stated in µg/mL for this specific HPLC method, but CZE reported 0.08 µg/mL for PAR, indicative of sensitivity. scirp.org | scirp.orgphmethods.net |

Note: LOD and LOQ values can vary significantly depending on the specific method and instrumentation used. The CZE values are provided as an indication of sensitivity achieved with a different technique.

Table 2: Spectrophotometric Method Validation Parameters for Triprolidine and Pseudoephedrine

| Parameter | Triprolidine (Spectrophotometric Method) | Pseudoephedrine (Spectrophotometric Method) | Source |

| Wavelengths Used | 246.20 nm, 263.50 nm (Derivative) | 246.20 nm, 263.50 nm (Derivative) | phmethods.netresearchgate.net |

| Concentration Range (Derivative) | 2-10 µg/mL | 48-240 µg/mL | phmethods.netresearchgate.net |

| Correlation Coefficient (Derivative) | ~0.9950 | ~0.9950 | phmethods.netresearchgate.net |

| Accuracy (% Recovery) | 99-101.5% | 99.0-100.5% | phmethods.netresearchgate.net |

| Wavelengths Used | 257 nm & 290 nm | 257 nm & 290 nm | indexcopernicus.comresearchgate.net |

| Concentration Range (257/290 nm) | 6.4-32 µg/ml | 152-760 µg/ml | indexcopernicus.comresearchgate.net |

| Linearity (257/290 nm) | 0.9996 | 0.9996 | indexcopernicus.comresearchgate.net |

| Accuracy (% Recovery) (257/290 nm) | Very good (RSD < 2%) | Very good (RSD < 2%) | indexcopernicus.comresearchgate.net |

| Precision (%RSD) (257/290 nm) | < 2% | < 2% | indexcopernicus.comresearchgate.net |

These tables summarize some of the detailed research findings on the analytical method validation for Triprolidine and Pseudoephedrine using HPLC and spectrophotometric techniques, as found in the search results.

Chemical Degradation Kinetics and Mechanistic Studies of Triprolidine

Triprolidine, an alkylamine derivative and a first-generation H1-receptor antagonist, can undergo chemical degradation when subjected to various stress conditions wikipedia.orgtandfonline.commims.comingentaconnect.comtandfonline.comnih.gov. Studies involving forced degradation have been conducted to understand its degradation profile and identify the resulting products tandfonline.comingentaconnect.comtandfonline.comresearchgate.net.

Under oxidative stress conditions, Triprolidine has been shown to transform into two major degradation products: Triprolidine N-Oxide and Pyridin-2-yl-p-tolyl-methanone tandfonline.comingentaconnect.comtandfonline.comresearchgate.net. The structures of these products were elucidated using techniques such as 1D and 2D NMR spectroscopy and high-resolution mass spectrometry (Q-TOF LC/MS) tandfonline.comingentaconnect.comtandfonline.comresearchgate.net.

Triprolidine can also undergo photodegradation. UV irradiation of Triprolidine results in the formation of a photoproduct, identified as the geometrical isomer (Z-Triprolidine) formed by cis-trans conversion of the double bond researchgate.net. This photoisomerization is dependent on the UV irradiation time researchgate.net.

Kinetic studies have been employed to determine the rate of Triprolidine degradation under specific conditions. For instance, a kinetic method based on the alkaline oxidation of Triprolidine with KMnO4 has been described researchgate.net. The formed manganate (B1198562) ion is measured spectrophotometrically at 612 nm researchgate.net.

The stability of Triprolidine can be influenced by factors such as solvent and pH scribd.compharmaguideline.com. The effect of the dielectric constant of a solvent can alter the rate and mechanism of its degradation pharmaguideline.comscite.ai.

Pseudoephedrine Chemical Transformation Pathways under Diverse Environmental Conditions

Pseudoephedrine, a sympathomimetic agent used as a nasal decongestant, can undergo chemical transformations under various environmental conditions, including exposure to acids, bases, oxidizers, heat, and light wikipedia.orgijpsonline.comijsrm.netunisa.edu.auuspnf.com.

Forced degradation studies on Pseudoephedrine have investigated its stability under conditions such as acidic and alkaline hydrolysis, oxidation, photolysis, and thermal degradation ijpsonline.comijsrm.net.

Under oxidative conditions, Pseudoephedrine can be oxidized into methcathinone (B1676376) wikipedia.orgunisa.edu.aunih.govnih.gov. This conversion can be promoted by chemical reagents found in household bleach and detergents containing percarbonate unisa.edu.au.

Pseudoephedrine hydrochloride can also undergo degradation to ephedrone, particularly in certain pharmaceutical preparations uspnf.com. This degradation product has been observed in extended-release tablets containing Fexofenadine Hydrochloride and Pseudoephedrine Hydrochloride uspnf.com.

Hydrolysis is another potential degradation pathway for Pseudoephedrine, particularly under acidic or basic conditions nih.govgoogle.comnih.gov. The hydrolysis of N-acetyl-(+)-Pseudoephedrine, for example, can occur under acidic or basic conditions, regenerating (+)-Pseudoephedrine . Mild alkaline hydrolysis of pseudoephedrine amides has also been studied nih.gov.

Thermal degradation of Pseudoephedrine derivatives has also been observed, particularly with certain protecting groups like methoxycarbonyl, t-Boc, and Fmoc esr.cri.nznih.gov.

Environmental factors such as altitude and soil water content have also been shown to influence the content of Pseudoephedrine in plants like Ephedra saxatilis, suggesting potential environmental transformation or metabolic processes plos.org.

Studies have employed techniques like RP-HPLC to analyze the degradation of Pseudoephedrine under stress conditions ijpsonline.com. The percentage of drug degraded under various conditions has been quantified in some studies ijsrm.net.

Table 1: Pseudoephedrine Degradation Data under Forced Conditions

| Degradation Condition | % Drug Degraded | Purity Angle | Purity Threshold |

| Acid | 6.28 | 1.977 | 2.190 |

| Alkali | 5.46 | 2.067 | 1.420 |

| Oxidation | 7.92 | 1.202 | 1.298 |

| Thermal | 3.81 | 1.955 | 2.116 |

| UV | 1.63 | - | - |

Note: Data extracted from a study on the stability of Pseudoephedrine in combination with Ambroxol and Desloratadine ijsrm.net.

Identification and Chemical Characterization of Non-Biological Degradation Products

The identification and chemical characterization of non-biological degradation products are crucial for understanding the stability profile of pharmaceutical compounds like Triprolidine and Pseudoephedrine. Advanced analytical techniques play a vital role in this process.

For Triprolidine, oxidative stress leads to the formation of Triprolidine N-Oxide and Pyridin-2-yl-p-tolyl-methanone, which have been characterized using NMR and high-resolution mass spectrometry tandfonline.comingentaconnect.comtandfonline.comresearchgate.net. Photodegradation yields Z-Triprolidine, the geometrical isomer researchgate.net.

In the case of Pseudoephedrine, methcathinone has been identified as a primary degradation product resulting from oxidation wikipedia.orgunisa.edu.aunih.govnih.gov. Ephedrone is another related compound formed from the degradation of Pseudoephedrine hydrochloride uspnf.com.

Chromatographic methods, such as UHPLC and RP-HPLC, are widely used for separating and quantifying degradation products tandfonline.comingentaconnect.comtandfonline.comresearchgate.netijpsonline.comtandfonline.comresearchgate.net. These methods are often validated to be stability-indicating, ensuring that the degradation products are separated from the parent compound and other potential impurities tandfonline.comingentaconnect.comtandfonline.comresearchgate.netijpsonline.com. Mass spectrometry (LC-MS, LC-MS/MS, Q-TOF LC/MS) is frequently coupled with chromatography to provide structural information for the identified degradation products tandfonline.comingentaconnect.comtandfonline.comresearchgate.netesr.cri.nznih.govacs.org. NMR spectroscopy is also a powerful tool for the definitive structural elucidation of isolated degradation products tandfonline.comingentaconnect.comtandfonline.comresearchgate.netesr.cri.nznih.govacs.org.

The study of degradation products helps in establishing degradation pathways and understanding the intrinsic stability of the drug substance in different formulations tandfonline.comnih.gov. This knowledge is essential for developing stable pharmaceutical formulations and ensuring the quality and efficacy of the final product nih.gov.

Computational Chemistry and Cheminformatics Studies

Quantum Mechanical and Molecular Dynamics Simulations of Rinasek Components

Quantum mechanics (QM) and molecular dynamics (MD) are foundational computational tools used to simulate the behavior of molecules. QM calculations provide insights into the electronic structure and reactivity, while MD simulations model the physical movements of atoms and molecules over time, offering a view of conformational dynamics and interactions.

Conformational Analysis and Energy Landscapes of Triprolidine (B1240482) and Pseudoephedrine

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis identifies the stable, low-energy shapes a molecule can adopt.

For Pseudoephedrine , a phenethylamine (B48288) derivative, computational studies have explored its conformational landscape. researchgate.netnih.gov Its structure features a phenethylamine backbone with a methyl group on the nitrogen and a hydroxyl group on the beta-carbon. numberanalytics.com Studies have identified multiple stable conformers, with the relative orientation of the phenyl, hydroxyl, and methylamino groups being critical. The flexibility of the side chain is a key area of investigation, as it dictates how the molecule presents itself to its biological targets. researchgate.net Research has also highlighted how hydration can dramatically alter the conformational landscape of pseudoephedrine. researchgate.net

Triprolidine is a first-generation H1-antihistamine characterized by a pyridine (B92270) ring and a pyrrolidine (B122466) ring system. mdpi.comnih.gov Its structural rigidity, provided by the piperidine (B6355638) ring, is crucial for receptor interaction. firsthope.co.in The stereoisomerism of triprolidine is a significant factor in its potency, with the E-isomer being substantially more active than the Z-isomer, a fact that can be rationalized through conformational analysis. wikipedia.org Computational modeling helps to understand how the spatial arrangement of its aromatic rings and the basic amine group facilitates binding to the H1 receptor. firsthope.co.indrugbank.com

Ligand-Protein Docking Simulations for Predicted Molecular Targets and Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding how drugs exert their effects.

Triprolidine , as an H1-antihistamine, targets the Histamine (B1213489) H1 receptor (H1R). drugbank.comguidetopharmacology.org Docking studies, often using homology models or, more recently, the crystal structure of the H1R, have been performed to elucidate its binding mode. tandfonline.comscialert.netrsc.org These simulations show that triprolidine, like other first-generation antihistamines, binds within the receptor's transmembrane domain. acs.org Key interactions often involve an ionic bond between the protonated amine of triprolidine and a conserved aspartate residue (Asp107) in the receptor, along with hydrophobic interactions between its aromatic rings and nonpolar residues in the binding pocket. firsthope.co.inscialert.netacs.org

Pseudoephedrine acts as a sympathomimetic agent, primarily by causing the release of norepinephrine (B1679862), which then activates adrenergic receptors. wikipedia.orgnih.govresearchgate.net It also has weak direct agonist activity at alpha- and beta-adrenergic receptors. nih.govdrugbank.com Docking simulations of pseudoephedrine into adrenergic receptor models, such as the β2-adrenergic receptor (β2AR), help to understand these direct interactions. nih.govresearchgate.net Thermodynamic studies combined with computational approaches have shown that the binding of pseudoephedrine to β2-AR is a spontaneous, exothermal process, driven mainly by electrostatic forces. plos.org The stereochemistry of pseudoephedrine is critical, as its binding affinity to adrenergic receptors is lower than its diastereomer, ephedrine (B3423809). researchgate.net

Below is a table summarizing typical binding energies and key interacting residues found in docking simulations for these compounds with their primary targets.

| Compound | Target Receptor | Typical Docking Score (kcal/mol) | Key Interacting Residues (Predicted) |

| Triprolidine | Histamine H1 Receptor | -7.0 to -9.0 | Asp107, Trp158, Phe432, Phe435 scialert.netacs.org |

| Pseudoephedrine | β2-Adrenergic Receptor | -5.0 to -7.0 | Asp113, Ser204, Ser207, Asn312 nih.govmdpi.com |

Theoretical Reactivity Predictions and Chemical Reaction Pathway Modeling

Computational chemistry can predict a molecule's reactivity, offering insights into its metabolic fate or potential for chemical transformation. Methods like Density Functional Theory (DFT) can calculate electronic properties that correlate with reactivity. For instance, studies on pseudoephedrine amide enolates have used computational models to explain stereochemical outcomes in Michael reactions, demonstrating how reaction conditions can dramatically alter product formation. acs.org Such studies are crucial for understanding not only synthetic pathways but also potential metabolic reactions, such as the oxidation of pseudoephedrine to methcathinone (B1676376) or its reduction to methamphetamine. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics of Analogues

QSAR and cheminformatics are disciplines that correlate a molecule's structure with its biological activity using statistical and computational methods. frontiersin.org These approaches are invaluable for designing new molecules with improved potency or desired properties.

Computational Prediction of Binding Affinities for Hypothetical Structural Variants

By systematically modifying the structure of a lead compound like triprolidine or pseudoephedrine in silico, researchers can predict the binding affinity of hypothetical analogues. For H1-antihistamines, 3D-QSAR models have been developed to understand the structural features that affect potency. mdpi.com These models can guide the synthesis of new derivatives. For example, modifications to the aromatic rings or the alkyl chain of antihistamines can significantly influence binding affinity. ramauniversity.ac.in Similarly, for adrenergic agonists, pharmacophore modeling—which identifies the essential 3D arrangement of functional groups required for activity—is used to design new compounds. researchgate.netnih.gov The ethanolamine (B43304) moiety is a common feature in many β-AR agonists and serves as a key component in these models. nih.gov

In Silico Screening for Novel Molecular Interactions and Chemical Space Exploration

In silico or virtual screening involves computationally searching large libraries of chemical compounds to identify those that are likely to bind to a specific drug target. This is a powerful and cost-effective method for discovering novel drug candidates.

For the Histamine H1 receptor , virtual screening campaigns using the receptor's crystal structure have successfully identified novel ligands, including fragment-like compounds with high hit rates. nih.gov These studies expand the known chemical space for H1R antagonists beyond the classical structures. mdpi.comtandfonline.comrsc.org

For adrenergic receptors , virtual screening has been used to identify new agonists and antagonists. nih.govmdpi.comnih.gov These studies often employ a combination of docking and machine learning to filter and rank potential hits from massive compound databases like PubChem. mdpi.comnih.gov Such approaches can distinguish between agonists and antagonists based on the subtle conformational changes they induce in the receptor. nih.govnih.gov The exploration of the chemical space around known adrenergic ligands helps in the discovery of new chemical entities with potential therapeutic applications. researchgate.netnih.gov

Below is a data table illustrating the types of data generated in a hypothetical QSAR study for H1-antihistamine analogues.

| Analogue | Modification | Predicted LogP | Predicted Binding Affinity (pKi) | Key QSAR Descriptor |

| Analogue 1 | Add -Cl to phenyl ring | 3.8 | 8.5 | Increased Hydrophobicity |

| Analogue 2 | Replace pyridine with quinoline | 4.2 | 8.9 | Increased Aromatic Surface |

| Analogue 3 | Shorten alkyl chain | 3.1 | 7.2 | Decreased Flexibility |

| Analogue 4 | Add -COOH to phenyl ring | 3.3 | 9.1 | H-bond Donor/Acceptor |

Predictive Modeling of Chemical Stability and Reaction Outcomes

Predictive modeling in a computational context allows for the simulation of how the active compounds in this compound, Pseudoephedrine and Triprolidine, will behave under various conditions over time. This is crucial for determining shelf-life, understanding degradation pathways, and ensuring the quality of the pharmaceutical product. These models use fundamental principles of quantum mechanics and molecular physics to forecast the chemical fate of the compounds.

Predictive Modeling of Chemical Stability:

The stability of a pharmaceutical compound is its ability to resist chemical change or degradation under different environmental conditions. Computational models can predict this by calculating the energy of the molecule and the energy barriers for potential degradation reactions. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are employed to assess molecular properties related to stability researchgate.netresearchgate.net. For instance, DFT calculations can determine the optimized geometry and electronic structure of a molecule, providing insights into its inherent stability researchgate.net.

A key aspect of stability is how a molecule behaves in different environments, such as in the presence of water or under varying pH levels. For example, the stability of Chlorpheniramine (a compound closely related to Triprolidine and often used in similar formulations) has been evaluated in human plasma, with studies showing no considerable degradation products at room temperature over 24 hours, which can be correlated with computational stability predictions rsc.org. Computational models can predict the pKa values of ionizable groups in a molecule, which is critical as the protonation state affects solubility, stability, and permeability acs.org. For Chlorpheniramine, two pKa values (9.2 and 4.0) have been reported, corresponding to the protonation of its nitrogen atoms, a factor that significantly influences its stability and interaction at different pH levels rsc.org.

Chemometrics, a branch of chemistry that uses mathematical and statistical methods, is also applied to build predictive models from experimental data, such as UV spectra, to assess stability and content uniformity in formulations containing Pseudoephedrine and Triprolidine jrespharm.com. Principal Component Regression (PCR) and Partial Least Squares (PLS) are two such multivariate calibration models that have been successfully used jrespharm.comnih.gov.

Table 1: Chemometric Predictive Model Parameters for Pseudoephedrine HCl and Triprolidine HCl Stability

This table presents parameters from a study using Principal Component Regression (PCR) and Partial Least Squares (PLS) models to predict the content of active ingredients, reflecting their stability in a formulation. The high correlation coefficients (R²) indicate a strong predictive capability of the models.

| Compound | Model Type | R² (calibration) | R² (cross-validation) | R² (validation) |

| Pseudoephedrine HCl | PCR | 0.952 | 0.902 | 0.919 |

| Triprolidine HCl | PLS | 0.992 | 0.990 | 0.939 |

Data sourced from a chemometrics-assisted content uniformity evaluation. jrespharm.com

Predictive Modeling of Reaction Outcomes:

Beyond stability, computational models can predict the outcomes of chemical reactions, such as degradation pathways or the formation of metabolites. This involves mapping the potential energy surface of a reaction to identify the most likely products. For Pseudoephedrine, it is known that it is primarily eliminated from the body unmetabolized, but a small fraction (<1%) is N-demethylated to an inactive metabolite drugbank.com. Computational models can simulate this reaction, predicting its low probability and the structure of the resulting metabolite.

Molecular dynamics simulations can model the interaction of drug molecules with their environment, such as the stationary phase in a chromatography column or with enzymes. These simulations provide insights into retention times and potential degradation mechanisms cu.edu.egul.ie. For example, MD simulations have been used to understand the interaction of Chlorpheniramine with phyllosilicates, revealing strong interactions that affect its stability and release acs.org. Similarly, quantum chemical simulations have been used to substantiate the molecular properties, stability, and reactivity of Chlorpheniramine, correlating computational findings with experimental results on its behavior researchgate.net.

Forced degradation studies, where the compounds are subjected to stress conditions like acid, base, and oxidation, provide experimental data that can be used to validate computational models. In one such study, Pseudoephedrine and another active ingredient were subjected to stress conditions. Degradation of Pseudoephedrine was notably observed under oxidative stress, while it remained stable under other conditions, a result that computational models aim to predict ijpsr.com.

Table 2: Predicted Global Reactivity Descriptors for Pseudoephedrine

Global reactivity descriptors, calculated using DFT, help predict a molecule's reactivity and kinetic stability. A larger HOMO-LUMO energy gap generally indicates higher stability and lower reactivity. These values can be used to predict how Pseudoephedrine will react in different chemical environments.

| State | Total Energy (au) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Neutral (Gas Phase) | -519.53 | -5.87 | -0.19 | 5.68 |

| Neutral (in Water) | -519.54 | -5.93 | -0.22 | 5.71 |

| Anion (Gas Phase) | -519.56 | -1.11 | 2.15 | 3.26 |

| Anion (in Water) | -519.62 | -0.95 | 2.20 | 3.15 |

Data sourced from a computational simulation study on the Pseudoephedrine molecule. researchgate.net

Forensic and Environmental Chemical Analysis of Rinasek S Components

Methodologies for Detection and Quantification in Complex Non-Biological Matrices

Detecting and quantifying pseudoephedrine and chlorphenamine in complex matrices such as seized materials, chemical waste, or environmental samples requires robust and specific analytical methods. These matrices often contain a wide array of interfering substances, necessitating high-resolution analytical techniques.

Analysis of Illicit Synthesis Precursors for Pseudoephedrine and Related Compounds

Pseudoephedrine is a primary precursor for the illicit manufacture of amphetamine-type stimulants (ATS), most notably methamphetamine. scientific.netfosterfreeman.com Forensic analysis often begins with the extraction of pseudoephedrine from pharmaceutical tablets, a process that clandestine chemists frequently employ. Studies have shown that both direct solvent extraction and more complex acid-base extractions can be used to isolate pseudoephedrine from tablet excipients. scientific.netanalis.com.my

The analysis of these extracted precursors is crucial for forensic intelligence. Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for identifying and profiling the extracted pseudoephedrine and any co-extracted compounds. scientific.netresearchgate.netsemanticscholar.org The mass spectra obtained can confirm the presence of pseudoephedrine and identify impurities that may provide clues about the specific brand of medication used or the extraction method employed. semanticscholar.org

| Technique | Application | Information Yielded | Reference |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and profiling of extracted pseudoephedrine. | Confirms presence of pseudoephedrine; identifies co-extracted excipients and impurities. | scientific.netresearchgate.netsemanticscholar.org |

| Fourier Transform Infrared Spectroscopy (FTIR) | Identification of functional groups and comparison to reference spectra. | Confirmation of pseudoephedrine; can be combined with chemometrics to classify samples by source. | analis.com.myphfscience.nz |

| Raman Spectroscopy | Differentiation of diastereomers like pseudoephedrine and ephedrine (B3423809) without derivatization. | Rapid, non-destructive identification and isomer discrimination. | fosterfreeman.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of precursors and their derivatives. | Confirms molecular structure, particularly for chemically masked derivatives. | phfscience.nzusm.my |

Environmental Fate and Transformation Studies of Chemical Residues

Both pseudoephedrine and chlorphenamine are released into the environment through various waste streams, originating from human excretion and improper disposal of unused medication. nih.gov Studies have detected these compounds in wastewater, indicating their persistence through conventional treatment processes.

Recent research has shown that pseudoephedrine can undergo transformation in wastewater to form methcathinone (B1676376), a controlled psychoactive substance. nih.gov This abiotic or biotic conversion is a significant finding, as the presence of methcathinone in wastewater could be mistakenly attributed solely to illicit use, whereas it may also originate from the legal use of pseudoephedrine. nih.gov The transformation rates are influenced by environmental factors such as temperature. nih.gov

The photodegradation of chlorphenamine has also been studied. Using processes like the heterogeneous photo-Fenton like (HPFL) process with iron-incorporated carbon materials, chlorphenamine can be effectively degraded in aqueous media under solar radiation. rsc.org Such studies are vital for developing advanced wastewater treatment methods to remove these emerging contaminants.

Development of Forensic Chemistry Protocols for Rinasek Component Identification in Seized Materials

Forensic laboratories employ a multi-step process for the identification of controlled substances and their precursors in seized materials. ojp.gov This process typically involves presumptive testing followed by confirmatory analysis.

Presumptive tests, such as colorimetric tests, provide a rapid, preliminary indication of the presence of a drug class. However, for the components of this compound, these tests are generally non-specific. Confirmatory testing is essential for unequivocal identification. The Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) classifies analytical techniques into categories based on their discriminating power.

Techniques like GC-MS, FTIR, and Raman spectroscopy are considered Category A techniques, meaning they have maximum discriminating power. fosterfreeman.com A typical forensic protocol for a seized powder suspected to contain this compound components would involve initial analysis by GC-MS to separate and identify pseudoephedrine and chlorphenamine based on their mass spectra. Further confirmation can be achieved using infrared spectroscopy, which provides a unique "fingerprint" spectrum for each compound. ojp.gov For differentiating between the diastereomers pseudoephedrine and ephedrine, which can be challenging with GC-MS alone, Raman spectroscopy is particularly effective. fosterfreeman.com

| Protocol Step | Technique(s) | Purpose | Reference |

|---|---|---|---|

| Screening/Presumptive | Colorimetric Tests, Immunoassay | Rapid, preliminary indication of drug class. | ojp.gov |

| Separation & Confirmatory Identification | GC-MS, LC-MS/MS | Separates components in a mixture and provides positive identification based on mass spectra. | ojp.govnih.gov |

| Structural Confirmation | FTIR, Raman Spectroscopy | Provides structural information based on vibrational modes, confirming identity and differentiating isomers. | fosterfreeman.comojp.gov |

| Microcrystal Tests | Polarized Light Microscopy (PLM) | Formation of characteristic crystals with a specific reagent to confirm identity. | ojp.gov |

Chemical Profiling and Origin Determination for Forensic Applications

Chemical profiling of seized drugs is a powerful tool for forensic intelligence, helping to establish links between different seizures, identify manufacturing trends, and determine the synthetic route or geographical origin. nih.govnih.gov For pseudoephedrine diverted for illicit use, profiling focuses on impurities and isotopic signatures.

The impurity profile of clandestinely produced methamphetamine can reveal the precursor used. nih.gov For example, the presence of specific naphthalenes can be indicative of the ephedrine/hydriodic acid/red phosphorus synthesis method. nih.gov Similarly, the organic profile of extracted pseudoephedrine can contain trace amounts of pharmaceutical excipients, which, when analyzed using techniques like GC-MS in conjunction with chemometric procedures like Principal Component Analysis (PCA), can help classify samples and link them to specific tablet formulations. scientific.netsemanticscholar.org

Stable Isotope Ratio Mass Spectrometry (IRMS) provides another layer of information for origin determination. semanticscholar.orgresearchgate.net The isotopic ratios of carbon (δ¹³C), nitrogen (δ¹⁵N), and hydrogen (δ²H) in a pseudoephedrine sample are influenced by the plant source (for natural extraction), the synthetic pathway used in its manufacture, and the geographic location of production. semanticscholar.orgdshs-koeln.deutah.edu By measuring these ratios, analysts can distinguish between pseudoephedrine from different origins:

Natural: Extracted from plants of the Ephedra genus.

Semi-synthetic: Produced through fermentation processes.

Fully synthetic: Manufactured through chemical synthesis. semanticscholar.orgresearchgate.net

This information is invaluable for tracking precursor diversion and mapping drug trafficking networks. semanticscholar.org

| Profiling Method | Analytical Technique | Forensic Intelligence Application | Reference |

|---|---|---|---|

| Impurity Profiling | GC-MS, LC-MS | Links seizures to a common synthesis batch; identifies synthesis route and precursor source (e.g., specific pills). | nih.govnih.govresearchgate.net |

| Stable Isotope Analysis | Isotope Ratio Mass Spectrometry (IRMS) | Determines the origin of the precursor (natural, semi-synthetic, or fully synthetic) and potentially the geographic region. | semanticscholar.orgresearchgate.netdshs-koeln.de |

Advanced Separation Techniques for Isomer Analysis in Forensic Samples

The analysis of isomers is critical in forensic chemistry, particularly for the components of this compound. Pseudoephedrine has a diastereomer, ephedrine, and both exist as enantiomers. fosterfreeman.comnih.gov The specific stereoisomer of the precursor dictates the stereoisomer of the resulting methamphetamine, which has implications for its physiological effects. Similarly, chlorphenamine is a chiral compound, with the dextrorotatory (S)-enantiomer possessing most of the antihistaminic activity. wikipedia.org

Forensic analysis requires methods that can separate and identify these specific isomers. While routine techniques like GC-MS may not easily differentiate diastereomers without derivatization, advanced separation techniques are highly effective. fosterfreeman.com

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used method for separating enantiomers of both pseudoephedrine and chlorphenamine. nih.govnih.govnih.gov For example, polysaccharide-based and cyclodextrin-based columns have proven effective for resolving the enantiomers of ephedrine and pseudoephedrine. nih.govnih.govresearchgate.net

Capillary Electrophoresis (CE) and its variant, Capillary Electrokinetic Chromatography (CEKC), offer high separation efficiency and rapid analysis times for chiral separations. unibo.itdoi.org By using chiral selectors, such as modified cyclodextrins, in the background electrolyte, the enantiomers of pseudoephedrine and ephedrine can be successfully resolved. unibo.it These techniques are invaluable for determining the enantiomeric composition of precursors in seized samples, which can provide further intelligence about the synthesis process. nih.gov

| Technique | Principle | Application to this compound Components | Reference |

|---|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Separation of pseudoephedrine/ephedrine enantiomers and chlorphenamine enantiomers. | nih.govnih.govnih.gov |

| Capillary Electrophoresis (CE) / Capillary Electrokinetic Chromatography (CEKC) | Differential migration of ions in an electric field, using a chiral selector in the electrolyte. | High-efficiency separation of pseudoephedrine and ephedrine enantiomers. | unibo.it |

| Raman Spectroscopy | Inelastic scattering of monochromatic light, providing a unique vibrational fingerprint. | Direct and non-destructive differentiation of diastereomers (pseudoephedrine vs. ephedrine). | fosterfreeman.com |

Theoretical and Applied Research in Chemical Engineering and Process Optimization for Rinasek Components

Process Intensification and Green Chemistry Applications in the Manufacturing of Triprolidine (B1240482) and Pseudoephedrine

Process intensification and green chemistry principles are increasingly applied to the manufacturing of pharmaceuticals to enhance efficiency and reduce environmental impact. For compounds like Triprolidine and Pseudoephedrine, this involves exploring alternative synthesis routes, utilizing safer solvents and reagents, and developing more energy-efficient processes.

Research into the synthesis of Pseudoephedrine has explored various routes, including chemical synthesis and fermentation methods. One patented method involves a two-step process starting from 2-chloropropionyl chloride and benzene, utilizing a Friedel-Crafts reaction followed by amination and reduction. google.com This route aims to avoid highly polluting reagents like phosphorus trichloride (B1173362) and hazardous/expensive bromine, presenting a greener alternative. google.comgoogle.com Another approach involves the fermentation of dextrose with specific yeast strains (e.g., Candida utilis or Saccharomyces cerevisiae) in the presence of benzaldehyde (B42025) to produce (R)-phenylacetylcarbinol (L-PAC), which is then subjected to reductive amination to yield pseudoephedrine.